Cas no 7607-72-9 (4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid)

7607-72-9 structure
Produktname:4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-CARBAMOYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOIC ACID
- Z277469450
- 2-Phthalimidoglutaramic acid
- HAA60772
- Glutaramic acid, 2-phthalimido-, (+-)-
- N-Phthalyl-D-glutamine
- SY059199
- SCHEMBL410627
- CS-12469
- 2-Phthalimido-DL-glutaramic acid
- 4-CARBAMOYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOICACID
- AKOS022507527
- Glutaramic acid, (.+-.)-
- SY059781
- 174591-46-9
- MFCD00190993
- alpha-(3-Amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
- N-alpha-phthaloyl-DL-glutamine
- dl-2-Phthalimidoglutaramic acid
- 2110-19-2
- 2H-Isoindole-2-acetic acid,3-dihydro-1,3-dioxo-, (.+-.)-
- N-Phthalylglutamin
- 998-136-7
- AC-29911
- 5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic Acid
- CHEMBL1012
- Glutaramic acid, DL-
- 2H-Isoindole-2-acetic acid, alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-, (+-)-
- WU-309
- EN300-91643
- N-.alpha.-Phthaloyl-DL-glutamine
- MFCD00422111
- 7607-72-9
- DB-185656
- SY059784
- MFCD30729879
- BA 2738
- 4-CARBAMOYL-2-(1,3-DIOXOISOINDOL-2-YL)BUTANOIC ACID
- N-Phthalyl-DL-glutamine
- N-Phthaloyl-DL-glutamine
- NSC 527451
- AC6772
- SB64087
- DB-048402
- NSC-527451
- AKOS000155343
- Glutaramic acid, 2-phthalimido-, DL-
- 2H-Isoindole-2-acetic acid, alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
- 5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
- N-Phthalyl-L-glutamine
- NSC527451
- 4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
-
- MDL: MFCD00422111
- Inchi: InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)
- InChI-Schlüssel: JMKLVQRQCLMCIN-UHFFFAOYSA-N
Berechnete Eigenschaften
- Genaue Masse: 276.075
- Monoisotopenmasse: 276.075
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 5
- Komplexität: 438
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 118A^2
Experimentelle Eigenschaften
- Dichte: 1.508g/cm3
- Schmelzpunkt: 194-195 °C
- Siedepunkt: 599.3ºC at 760mmHg
- Flammpunkt: 316.3ºC
- LogP: 1.08890
4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91643-0.05g |
4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
7607-72-9 | 95% | 0.05g |
$111.0 | 2023-02-11 | |
abcr | AB548731-5 g |
5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid, 95%; . |
7607-72-9 | 95% | 5g |
€1,227.00 | 2023-07-11 | |
Enamine | EN300-91643-5.0g |
4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
7607-72-9 | 95% | 5.0g |
$1438.0 | 2023-02-11 | |
Enamine | EN300-91643-0.25g |
4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
7607-72-9 | 95% | 0.25g |
$237.0 | 2023-02-11 | |
A2B Chem LLC | AB20479-5g |
2H-Isoindole-2-acetic acid, α-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- |
7607-72-9 | 95% | 5g |
$1549.00 | 2024-04-19 | |
A2B Chem LLC | AB20479-100mg |
2H-Isoindole-2-acetic acid, α-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- |
7607-72-9 | 95% | 100mg |
$210.00 | 2024-04-19 | |
A2B Chem LLC | AB20479-250mg |
2H-Isoindole-2-acetic acid, α-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- |
7607-72-9 | 95% | 250mg |
$285.00 | 2024-04-19 | |
A2B Chem LLC | AB20479-500mg |
2H-Isoindole-2-acetic acid, α-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- |
7607-72-9 | 95% | 500mg |
$429.00 | 2024-04-19 | |
Ambeed | A1139997-5g |
4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
7607-72-9 | 95% | 5g |
$1755.0 | 2025-02-26 | |
eNovation Chemicals LLC | D685790-5g |
5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic Acid |
7607-72-9 | 95% | 5g |
$825 | 2025-02-26 |
4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid Verwandte Literatur
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
4. Back matter
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
7607-72-9 (4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid) Verwandte Produkte
- 2171870-24-7(3-Cyclopropyl-2-methylpropanamide)
- 338394-13-1(4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole)
- 941870-34-4(4-(diethylsulfamoyl)-N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2680606-79-3(benzyl N-[3-(2-hydroxypropan-2-yl)oxolan-3-yl]carbamate)
- 678992-99-9(5-methyl-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid)
- 2418643-05-5(N-{2-(cyclopropylmethoxy)phenylmethyl}oxirane-2-carboxamide)
- 2227724-27-6(methyl (3S)-3-hydroxy-3-1-(2-methylpropyl)-1H-pyrazol-5-ylpropanoate)
- 1379308-96-9(Benzene, 1-bromo-3-(1-ethynylcyclopropyl)-)
- 20443-99-6(2,4-Dichlorobenzyl bromide)
- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:7607-72-9)5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic Acid

Reinheit:99%
Menge:1g
Preis ($):220.0